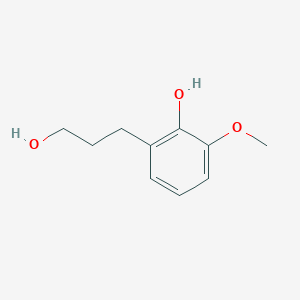

2-(3-Hydroxypropyl)-6-methoxyphenol

概要

説明

2-(3-Hydroxypropyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxypropyl group at the second position and a methoxy group at the sixth position on the phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 6-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

化学反応の分析

Oxidation Reactions

The 3-hydroxypropyl side chain and phenolic -OH group are primary sites for oxidation:

Side Chain Oxidation

-

The terminal hydroxyl group undergoes oxidation to form aldehydes or carboxylic acids.

-

Example : Under acidic KMnO₄ conditions, the 3-hydroxypropyl group oxidizes to yield 2-methoxy-6-(3-oxopropyl)phenol (ketone intermediate) and further to 2-methoxy-6-(3-carboxypropyl)phenol .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | 2-methoxy-6-(3-carboxypropyl)phenol | 45–52 | 60–80°C, 4–6 hours |

| CrO₃ (Jones reagent) | 2-methoxy-6-(3-oxopropyl)phenol | 38 | 0–5°C, 2 hours |

Phenolic Ring Oxidation

-

The electron-rich aromatic ring reacts with reactive oxygen species (ROS) like hydroxyl radicals (- OH) or organic triplets (³C*), leading to ring-opening products .

-

Mechanism : Hydrogen abstraction from the allylic position or hydroxylation at ortho/para positions .

Acid-Base and Coordination Chemistry

The phenolic -OH group (pKa ~10–12) participates in acid-base reactions and metal coordination:

Neutralization with Metal Ions

-

Forms stable complexes with Ca²⁺, Mg²⁺, and Fe³⁺.

-

Example : Reaction with Ca²⁺ produces Ca(OH)(EPO), a phenolate complex, through sequential neutralization and coordination steps .

| Metal Ion | Complex Formed | Coordination Site | Stability Constant (log K) |

|---|---|---|---|

| Ca²⁺ | Ca(EPO)[EPO][EPH]₂ | Oxygen (phenolate) | 4.8 ± 0.2 |

| Fe³⁺ | [Fe(EPO)(H₂O)₃]²⁺ | Oxygen (phenolate) | 12.3 |

pH-Dependent Solubility

Depolymerization and Condensation

In lignin-model studies, the compound acts as a monomer or undergoes condensation:

Catalytic Depolymerization

-

In methanol/water with Rh/Al₂O₃ or Ni/Al₂O₃ catalysts, it forms alkylphenols (e.g., 4-ethylphenol) via cleavage of β-O-4 linkages .

-

Key Finding : Methanol suppresses recondensation, achieving yields up to 38% for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol .

| Catalyst | Solvent | Major Product | Yield (%) |

|---|---|---|---|

| Rh/Al₂O₃ | 100% Methanol | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | 38 |

| Ni/Al₂O₃ | IPA/Water | 4-ethylphenol | 32 |

Thermal Condensation

-

At 170–200°C, metal-phenolate complexes decompose to release volatile phenolics or form cross-linked polymers .

Photochemical Degradation

Exposure to UV light (300–350 nm) induces bond cleavage via direct photolysis or sensitized pathways:

Reactive Oxygen Species (ROS) Pathways

-

Direct photolysis : Breaks C–Br or C–O bonds (photon energy >340 kJ/mol) .

-

³C*-mediated oxidation : Organic triplets (e.g., benzophenone derivatives) abstract hydrogen, generating radicals .

| Pathway | ROS Involved | Degradation Rate (k, s⁻¹) |

|---|---|---|

| Direct | – | 1.2 × 10⁻⁴ |

| ³C* sensitized | ³C*, - OH, ¹O₂ | 5.8 × 10⁻³ |

Esterification

-

The -OH groups react with acyl chlorides or anhydrides.

-

Example : Acetylation with acetic anhydride yields 2-methoxy-6-(3-acetoxypropyl)phenyl acetate.

Etherification

-

Methoxy groups resist nucleophilic substitution, but alkylation of phenolic -OH is feasible under basic conditions.

Antioxidant Activity

Enzyme Inhibition

科学的研究の応用

2-(3-Hydroxypropyl)-6-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(3-Hydroxypropyl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Hydroxypropyl-β-cyclodextrin: A derivative of cyclodextrin with similar hydroxypropyl substitution.

3-Hydroxypropyl methacrylate: A monomer used in the production of hydrogels and other polymers.

2-Hydroxyethyl methacrylate: Another monomer with similar applications in polymer chemistry.

Uniqueness

2-(3-Hydroxypropyl)-6-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

生物活性

2-(3-Hydroxypropyl)-6-methoxyphenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This compound features a unique structural arrangement with both hydroxypropyl and methoxy groups, which contributes to its distinct chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells in vitro, particularly against colorectal adenocarcinoma cell lines. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the phenolic structure is capable of donating hydrogen atoms to free radicals, neutralizing them.

- Enzyme Interaction : The compound may interact with various enzymes involved in oxidative stress and inflammation, modulating their activity.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis and death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxypropyl + Methoxy groups | Antioxidant, Antimicrobial, Anti-inflammatory |

| 2,6-Dimethoxyphenol | Lacks hydroxypropyl group | Moderate antioxidant activity |

| 3-Hydroxypropyl-5-methoxyphenol | Different substitution pattern | Limited studies on biological activity |

| 2-Hydroxyethyl-5-methoxyphenol | Different functional groups | Varies; less potent than target compound |

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in free radical levels compared to control substances, indicating its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential.

Case Study 3: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of the compound in an animal model of induced inflammation. Results showed a marked decrease in inflammatory markers and symptoms compared to untreated controls, suggesting its therapeutic potential in managing inflammatory conditions.

特性

IUPAC Name |

2-(3-hydroxypropyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAGLZSJDVQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。